molecular formula C11H15N3O B15260584 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B15260584
M. Wt: 205.26 g/mol
InChI Key: OPEPUMPDDNPLJT-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions or in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for drug development and other applications where specific molecular interactions are required .

Biological Activity

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound that belongs to the class of azaspiro compounds. Its unique structural features, including a spirocyclic framework and a pyrazole moiety, make it a subject of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C11H17N3O
  • Molecular Weight : 205.25 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure, which is known to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that azaspiro compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.
  • Neuroprotective Effects : Some derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
  • Interaction with Biological Targets : Interaction studies indicate that the compound can bind to various receptors or proteins, affecting their function and leading to biological responses.
  • Oxidative Stress Modulation : It may also modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtective effects in neuronal cell models

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C11H15N3O/c15-10-11(4-1-2-5-11)8(7-12-10)9-3-6-13-14-9/h3,6,8H,1-2,4-5,7H2,(H,12,15)(H,13,14)

InChI Key

OPEPUMPDDNPLJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=NN3

Origin of Product

United States

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